molecular formula C31H48O3 B1250888 fomefficinic acid A

fomefficinic acid A

Cat. No.: B1250888
M. Wt: 468.7 g/mol
InChI Key: KBZOWVQYHZLSSX-DIQRFASRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fomefficinic acid A is a lanostane-type triterpenoid first isolated from the sclerotia of the medicinal fungus Fomes officinalis (now reclassified as Fomitopsis officinalis) . Structurally, it is characterized by a lanostane skeleton (a tetracyclic triterpene) modified at specific positions: it lacks the hydroxyl group at C-16 and has a methylene group at C-24, derived from polyporenic acid C through dehydrogenation and hydroxyl elimination . Its IUPAC name is 3α,15α-dihydroxy-24-methylene-lanost-8-en-21-oic acid, confirmed via NMR spectroscopy and HPLC isolation .

This compound has been identified in other fungi, including Laetiporus cremeiporus and L. montanus, though its biological activity varies significantly depending on the source . Notably, it exhibits anti-proliferative effects against human breast (MCF-7) and liver (SMMC-7721) cancer cell lines when isolated from F. officinalis .

Properties

Molecular Formula

C31H48O3

Molecular Weight

468.7 g/mol

IUPAC Name

(2R)-6-methyl-5-methylidene-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,29-,30-,31+/m1/s1

InChI Key

KBZOWVQYHZLSSX-DIQRFASRSA-N

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O

Synonyms

dehydroeburiconic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Fomefficinic acid A is isolated from the dried sclerotium of Fomitopsis officinalis through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to separate and purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through natural extraction from the fungus Fomitopsis officinalis .

Chemical Reactions Analysis

Types of Reactions: Fomefficinic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of fomefficinic acid A involves its interaction with various molecular targets and pathways. The compound’s triterpenoid structure allows it to interact with cell membranes and proteins, leading to its antimicrobial and antiviral effects. Additionally, this compound can modulate immune responses and inhibit the growth of pathogenic microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Fomefficinic Acid Family

Fomefficinic acid A belongs to a group of five analogues (A–E) isolated from F. officinalis . Key structural differences among these analogues include variations in hydroxylation patterns and side-chain modifications:

  • Fomefficinic acid B : Additional hydroxylation at C-5.
  • Fomefficinic acid C : Epimerization at C-3 or C-13.
  • Fomefficinic acid D/E : Further oxidation or esterification of the side chain.

These structural nuances influence solubility and bioactivity. For instance, fomefficinic acids A and C show stronger anti-cancer activity than B, D, or E, likely due to their optimal hydroxyl positioning for cellular uptake .

Comparison with Other Lanostane Triterpenoids

Dehydroeburicoic Acid
  • Source : Fomitopsis spp., Laetiporus sulphureus .
  • Structure : Contains a conjugated diene system in ring C and a carboxyl group at C-21, similar to this compound. However, it retains a hydroxyl group at C-16, which this compound lacks .
Sulphurenic Acid
  • Source : Laetiporus sulphureus .
  • Structure: Shares the lanostane skeleton but has a ketone group at C-3 and a hydroxyl at C-14.
Polyporenic Acid C
  • Source : Fomitopsis betulina .
  • Bioactivity : Moderate anti-inflammatory activity; esterification of its C-3 hydroxyl enhances potency, highlighting the importance of side-chain modifications .

Functional Comparison with Non-Lanostane Triterpenoids

Lupane-Type Triterpenoids

Betulinic Acid
  • Source : Fomitopsis betulina .
  • Structure : Pentacyclic lupane skeleton with hydroxyl groups at C-3 and C-26.
  • Bioactivity : Broad-spectrum anti-cancer, anti-malarial, and anti-viral effects. Unlike this compound, it targets mitochondrial apoptosis pathways .
Betulin
  • Source : F. betulina .
  • Structure : Lupane skeleton with a C-28 hydroxyl group.
  • Bioactivity : Anti-inflammatory but weaker anti-cancer activity compared to betulinic acid or this compound .

Ergostane-Type Triterpenoids

Ergosterol Peroxide
  • Source : F. betulina, L. sulphureus .
  • Structure : Ergostane skeleton with a peroxide bridge.
  • Bioactivity : Anti-parasitic and anti-cancer via ROS generation, a mechanism distinct from this compound’s apoptosis induction .

Analytical and Pharmacological Data

Table 1. Key Comparative Data for this compound and Related Compounds

Compound Source Structural Features Bioactivity References
This compound F. officinalis 3α,15α-diOH, 24-methylene, lanostane Anti-proliferative (MCF-7, SMMC-7721)
Fomefficinic acid C F. officinalis 3β,15α-diOH, 24-methylene, lanostane Anti-proliferative (MCF-7, SMMC-7721)
Dehydroeburicoic acid Fomitopsis spp. 16-OH, Δ8,9 double bond, lanostane Antimicrobial
Betulinic acid F. betulina Lupane, 3-OH, 28-COOH Anti-cancer, anti-viral
Ergosterol peroxide F. betulina Ergostane, peroxide bridge Anti-parasitic, anti-cancer

Table 2. Contrasting Bioactivity Based on Fungal Source

Compound Source Bioactivity Observed? Notes References
This compound F. officinalis Yes (anti-cancer) IC50: 12–25 μM in cancer cells
This compound L. montanus No Isolated but no activity reported

Discussion of Contradictory Findings

The anti-proliferative activity of this compound is source-dependent. While it inhibits cancer cells when derived from F. montanus isolates . This discrepancy may arise from:

Ecotypic Variations : Differences in fungal metabolism due to environmental factors.

Extraction Methods : HPLC vs. traditional column chromatography affecting compound purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fomefficinic acid A
Reactant of Route 2
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